molecular formula C10H13ClN2O2 B1627452 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide CAS No. 215649-71-1

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide

Cat. No.: B1627452
CAS No.: 215649-71-1
M. Wt: 228.67 g/mol
InChI Key: FGWHVRHCAKESQU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide is an acetamide derivative offered for research and development purposes. This compound features a hydroxyethylamino side chain and a chlorophenyl group, a structural motif found in various pharmacologically active molecules. Compounds within the broader N-phenylacetamide class have been investigated for their potential biological activities. For instance, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test . The presence of the amide moiety is a common feature in many modern anticonvulsants and bioactive compounds, underscoring the research value of this chemical class in medicinal chemistry . As a research chemical, this compound could be of interest for exploring structure-activity relationships (SAR), developing new synthetic methodologies, or screening for novel biological activities. This product is strictly for research use in a laboratory setting and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-3-1-2-4-9(8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHVRHCAKESQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572414
Record name N-(2-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215649-71-1
Record name N-(2-Chlorophenyl)-2-[(2-hydroxyethyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215649-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Methodologies

Nucleophilic Substitution Route

Reaction Mechanism and Reagents

The nucleophilic substitution approach involves reacting 2-chloro-N-(2-chlorophenyl)acetamide with 2-aminoethanol under basic conditions. This method, detailed in and, proceeds via an $$ S_N2 $$ mechanism, where the amine nucleophile displaces the chloride leaving group. Key reagents include:

  • 2-Chloro-N-(2-chlorophenyl)acetamide : Synthesized from 2-chlorophenylamine and chloroacetyl chloride.
  • 2-Aminoethanol : Acts as both nucleophile and solvent in excess.
  • Sodium carbonate : Facilitates deprotonation of the amine, enhancing nucleophilicity.
Optimization Parameters
  • Temperature : Elevated temperatures (60–80°C) reduce reaction time from 24 hours to 8 hours.
  • Solvent : Ethanol/water mixtures (3:1 v/v) improve solubility of intermediates, achieving yields of 85–92%.
  • Workup : Neutralization with dilute HCl followed by recrystallization from ethyl acetate yields >99% purity.

Table 1: Nucleophilic Substitution Reaction Conditions

Parameter Optimal Range Yield (%) Purity (%) Source
Temperature 60–80°C 85–92 ≥99
Solvent System Ethanol/Water (3:1) 88 98.5
Reaction Time 8–12 hours 90 99.2

Reductive Amination Pathway

Reaction Design

Reductive amination, as described in and, involves condensing 2-chlorophenylglyoxal with 2-aminoethanol followed by borohydride reduction. This two-step process avoids handling reactive intermediates:

  • Condensation : 2-Chlorophenylglyoxal reacts with 2-aminoethanol in tetrahydrofuran (THF) to form an imine intermediate.
  • Reduction : Sodium borohydride selectively reduces the imine to the secondary amine.
Critical Modifications
  • Catalyst : Use of acetic acid (10 mol%) accelerates imine formation, reducing reaction time by 40%.
  • Solvent : THF/water (9:1) prevents side reactions, yielding 78–84% product.
  • Scale-Up : Pilot-scale reactions (10 kg) maintain 82% yield with 97% purity.

Table 2: Reductive Amination Performance Metrics

Parameter Conditions Yield (%) Purity (%) Source
Catalyst Loading 10 mol% AcOH 84 97
Solvent THF/Water (9:1) 78 95
Reduction Agent NaBH$$_4$$ 82 96.8

Azide Reduction Strategy

Synthetic Sequence

This method, adapted from and, employs azide intermediates for controlled amine formation:

  • Azidation : 2-Azido-N-(2-chlorophenyl)acetamide is synthesized using sodium azide in acetone.
  • Stannous Chloride Reduction : Azide groups are reduced to amines under mild conditions (25–40°C).
Advantages and Limitations
  • Safety : Avoids explosive intermediates through low-temperature azide handling.
  • Yield : 65–72%, lower than alternative methods due to competing side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to remove tin byproducts.

Polymorphic Control and Crystallization

Polymorph Identification

Patent identifies two polymorphs (Form I and II) of related acetamide derivatives. While specific data for 2-(2-hydroxyethylamino)-N-(2-chlorophenyl)acetamide is limited, analogous recrystallization strategies apply:

  • Form I : Obtained from chloroform/acetone (1:2), featuring orthorhombic crystals.
  • Form II : Ethanol/water (4:1) yields monoclinic crystals with higher thermal stability.

Solvent Screening

Table 3: Solvent Systems for Polymorph Control

Solvent Ratio Crystal Form Melting Point (°C) Source
Chloroform/Acetone (1:2) Form I 148–150
Ethanol/Water (4:1) Form II 152–154

Analytical Characterization

Spectroscopic Methods

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.52–3.48 (m, 4H, CH$$2$$).
  • IR (KBr) : 3320 cm$$^{-1}$$ (N-H stretch), 1655 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C-Cl).

X-Ray Diffraction Analysis

Single-crystal studies of analogous compounds (e.g.,) reveal:

  • Dihedral Angles : 80.0° between aromatic and heterocyclic rings.
  • Hydrogen Bonding : N-H⋯O and C-H⋯π interactions stabilize the crystal lattice.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Nucleophilic Substitution : Highest yield (92%) but requires expensive 2-aminoethanol.
  • Reductive Amination : Moderate cost, suitable for multi-kilogram batches.
  • Azide Reduction : Low yield limits commercial viability despite safety advantages.

Environmental Impact

  • Solvent Recovery : Ethanol and THF are recycled with >90% efficiency in closed-loop systems.
  • Waste Reduction : Tin byproducts from azide reduction necessitate specialized disposal.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

  • 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d): Key Features: A thiadiazole ring replaces the hydroxyethylamino group. Physical Properties: Melting point (212–216°C) and yield (82%) suggest high crystallinity and efficient synthesis . Spectral Data: IR peaks at 1708 cm⁻¹ (C=O stretch) and 3147 cm⁻¹ (N–H stretch) align with acetamide functionality .
  • 2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide: Key Features: A hydroxypropyl chain instead of hydroxyethylamino. Molecular Weight: 227.69, slightly higher than the target compound. Hydrogen Bonding: The additional hydroxyl group may enhance aqueous solubility .

Crystallographic and Conformational Analysis

  • 2-Chloro-N-(3-methylphenyl)acetamide :
    • Crystal Structure : Triclinic system (space group P1), with N–H bond syn to the meta-methyl group.
    • Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize the lattice, a feature likely shared with the target compound .
  • 2-Chloro-N-(2-chlorophenyl)acetamide :
    • Conformation : N–H bond aligns similarly to ortho-chloro substituents, suggesting steric and electronic influences from substituent position .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Substituents Biological Activity Reference
2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide Not Provided Not Provided Not Given 2-Hydroxyethylamino, 2-Cl Unknown N/A
2-(2-Chlorophenyl)-N-(5-mercapto-thiadiazol-2-yl)acetamide ~285.7 212–216 82 Thiadiazole, 2-Cl Antimicrobial (inferred)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Cl-phenyl)acetamide ~356.7 Not Provided 75 Benzothiazole, CF₃, 2-Cl Not Specified
2-Chloro-N-(3-methylphenyl)acetamide 183.63 Not Provided N/A 3-Me, 2-Cl Herbicide (inferred)
Alachlor 269.77 39–41 N/A 2,6-Diethyl, methoxymethyl Herbicide

Biological Activity

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide, known for its unique chemical structure, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxyethylamino group and a chlorophenylacetamide moiety. Its molecular formula is C10H13ClN2O2C_{10}H_{13}ClN_{2}O_{2}, with the following structural characteristics:

  • IUPAC Name : N-(2-chlorophenyl)-2-(2-hydroxyethylamino)acetamide
  • Molecular Weight : 232.68 g/mol
  • InChI Key : FGWHVRHCAKESQU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethylamino group can form hydrogen bonds, while the chlorophenyl group may engage with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, particularly against enzymes involved in inflammatory responses. For example, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Antiviral Activity

Preliminary studies suggest potential antiviral properties against human adenoviruses (HAdV). Analogues of related compounds have demonstrated significant antiviral activity with low cytotoxicity, indicating that this compound could be explored for similar applications.

Case Studies and Research Findings

  • Antiviral Mechanism : A study explored the antiviral effects of related compounds on HAdV. Compounds demonstrated sub-micromolar potency and low toxicity, targeting viral DNA replication processes . This suggests that this compound might share similar mechanisms.
  • Enzyme Interaction : Research has indicated that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways. The hydroxyethylamino group’s ability to form hydrogen bonds is crucial for binding to these enzymes.
  • Pharmacological Studies : In vivo studies on related compounds have shown promising results regarding their safety profiles and therapeutic efficacy, paving the way for further investigation into this compound's pharmacological potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-(2-Bromophenyl)acetamideModerate enzyme inhibitionSimilar binding interactions
2-(2-Fluorophenyl)acetamideAntiviral propertiesTargeting viral replication
2-(4-Chlorophenyl)acetamideAnti-inflammatory effectsCOX inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide, and how can reaction efficiency be monitored?

  • Methodological Answer : Multi-step synthesis is typical, starting with intermediates like 2-chloroacetamide and appropriate amines. For example, coupling 2-chloroacetamide with 2-hydroxyethylamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) at room temperature, followed by purification . Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems . Post-synthesis, structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate the hydroxyethylamino and chlorophenyl moieties .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretch (~1650–1700 cm⁻¹) of the acetamide group and O-H stretch (~3200–3500 cm⁻¹) from the hydroxyethyl group .
  • NMR : In ¹H NMR, the hydroxyethyl group’s -CH₂OH protons appear as a triplet (~δ 3.5–3.7 ppm), while the chlorophenyl aromatic protons show splitting patterns between δ 7.2–7.8 ppm. ¹³C NMR should confirm the carbonyl carbon (~170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₁₃ClN₂O₂), with fragmentation patterns verifying substituent stability .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The chlorophenyl group may pose toxicity risks, and the compound should be stored in airtight containers at room temperature, away from light . In case of exposure, rinse skin/eyes with water and seek medical evaluation .

Q. Which purification methods are most effective for isolating this compound after synthesis?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates impurities. Recrystallization from ethanol or acetonitrile can further enhance purity, monitored by melting point analysis and HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic stability and reactivity. For example, a narrow HOMO-LUMO gap may indicate susceptibility to nucleophilic attack .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in cancer pathways). Focus on hydrogen bonding between the hydroxyethyl group and active-site residues .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions, guiding derivatization strategies .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :

  • Isomerism Check : Confirm the absence of rotational isomers (e.g., due to the hydroxyethyl group’s flexibility) via variable-temperature NMR .
  • Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., Gaussian-optimized structures). Discrepancies may indicate solvent effects or impurities .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

Q. What strategies improve synthesis yield when scaling up production for in vivo studies?

  • Methodological Answer :

  • Catalyst Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve amine reactivity.
  • Stepwise Monitoring : Use inline FTIR or LC-MS to identify bottlenecks (e.g., intermediate degradation) .

Q. How can degradation pathways be evaluated to ensure compound stability in pharmacological studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic). Monitor degradation via HPLC-PDA to identify breakdown products (e.g., hydrolysis of the acetamide group) .
  • LC-HRMS : Characterize degradation products and propose pathways (e.g., cleavage of the hydroxyethyl group under oxidative conditions) .

Notes

  • Avoid referencing non-academic sources (e.g., BenchChem, commercial catalogs).
  • Methodological rigor is prioritized, with emphasis on reproducibility and validation.
  • Advanced questions integrate cross-disciplinary approaches (e.g., synthesis + computational modeling).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide
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2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide

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